
p-Methyl Atomoxetine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Atomoxetine Hydrochloride has been documented, showcasing its preparation from starting materials through steps such as etherification, purification, and salt formation, achieving a total yield of 68.1% and a purity of 99.5% (Zhang Ya-tong, 2008). This synthesis process is crucial for the production of high-purity Atomoxetine Hydrochloride for further study and application.
Molecular Structure Analysis
The crystal structure of Atomoxetine Hydrochloride has been elucidated, revealing that it crystallizes in the orthorhombic space group P212121, with detailed dimensions and hydrogen bonding patterns described (J. Kaduk et al., 2014). This information is fundamental for understanding the chemical behavior and reactivity of the compound.
Chemical Reactions and Properties
The chemical reactions of Atomoxetine Hydrochloride, including its metabolic fate and interactions within biological systems, have been studied. It is metabolized primarily through pathways such as aromatic ring hydroxylation, benzylic oxidation, and N-demethylation, with significant involvement of the CYP2D6 enzyme (J. Sauer et al., 2003). These reactions affect its pharmacokinetics and pharmacodynamics, although the emphasis here is on its chemical transformations.
Physical Properties Analysis
Atomoxetine Hydrochloride's physical properties, including solubility and permeability, are influenced by its structural characteristics. Its high aqueous solubility and membrane permeability facilitate rapid and complete absorption when administered orally, with bioavailability ranging from 63 to 94% (J. Sauer et al., 2005). These properties are essential for its effectiveness as a therapeutic agent.
科学的研究の応用
1. Spectrophotometric Analysis
- Application Summary: Atomoxetine is used in a novel spectrophotometric approach that relies on a charge transfer complex between atomoxetine and a quinone-based π-acceptor .
- Methods of Application: Two approaches are implemented for the spectrophotometric analysis of atomoxetine. These approaches rely on charge transfer formed between Atomoxetine base (n-donor) with p-chloranil and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ; π-acceptor). The generated complexes exhibit absorption intensity maxima at 550 and 460 nm in acetonitrile for p-chloranil and DDQ in the order .
- Results: Under the optimum reaction condition, Beer’s law was followed for p-chloranil and DDQ at concentrations of 30–320 and 10–80 µg mL −1, respectively. The ICH guidelines were followed for work validation, and the outcomes were excellent and satisfactory .
2. Development of Oral Films
- Application Summary: Atomoxetine is used in the development, formulation, and evaluation of oral films .
- Methods of Application: Oral films were developed and prepared by solvent evaporation method. The film-forming agent used was hydroxypropyl methylcellulose (HPMC) and propylene glycol as a plasticizer .
- Results: The mechanical properties of the developed films (tensile strength, % elongation, folding endurance) were found to be in acceptable limits. Hence, atomoxetine oral dispersing film was formulated and evaluated which results in the development of the product with higher efficacy and bioavailability .
3. Solid Lipid Nanoparticles
- Application Summary: Atomoxetine hydrochloride is loaded into Solid Lipid Nanoparticles (SLN) for various applications .
- Methods of Application: The drug is incorporated into the solid lipid matrix, which is then used to form nanoparticles. These nanoparticles can be used for targeted drug delivery, improving the bioavailability of the drug .
- Results: The use of SLN enhances the stability and efficacy of the drug, making it a promising approach for drug delivery .
4. Spectrofluorimetric Methods
- Application Summary: Two green spectrofluorimetric methods were developed for the sensitive assay of Atomoxetine hydrochloride in pure and capsule forms .
- Methods of Application: The first method relies on measuring the enhanced fluorescence of Atomoxetine by the use of sodium dodecyl sulfate in alkaline medium. The second method involves complex formation of Atomoxetine with Erythrosine B in aqueous acidic solution .
- Results: The calibration curves were linear through the ranges of 0.2-2.0 μg ml−1 for Method I, and 0.2-4.0 μg ml−1 for Method II with good correlation coefficient (r = 0.9998) for both methods .
5. Neuropharmacology
- Application Summary: Atomoxetine has been shown to bind to the serotonin transporter (SERT), and block the N-methyl-d-aspartate (NMDA) receptor, indicating a role for the glutamatergic system in the pathophysiology of ADHD .
- Methods of Application: This is typically studied using positron emission tomography (PET) imaging studies in rhesus monkeys .
- Results: These findings suggest that Atomoxetine may have potential applications in the treatment of conditions related to the serotonin and glutamatergic systems .
6. Solid Lipid Nanoparticles
- Application Summary: Atomoxetine hydrochloride is loaded into Solid Lipid Nanoparticles (SLN) for various applications .
- Methods of Application: The drug is incorporated into the solid lipid matrix, which is then used to form nanoparticles. These nanoparticles can be used for targeted drug delivery, improving the bioavailability of the drug .
- Results: The use of SLN enhances the stability and efficacy of the drug, making it a promising approach for drug delivery .
7. Content Uniformity Testing
- Application Summary: Two green spectrofluorimetric methods were developed for the sensitive assay of Atomoxetine hydrochloride in pure form and commercial capsules with application to content uniformity testing .
- Methods of Application: The first method relied on measuring the enhanced fluorescence of ATX by the use of sodium dodecyl sulfate in alkaline medium. The second method involved complex formation of ATX with Erythrosine B (EB) in aqueous acidic solution .
- Results: The calibration curves were linear through the ranges of 0.2-2.0 μg ml−1 for Method I, and 0.2-4.0 μg ml−1 for Method II with good correlation coefficient (r = 0.9998) for both methods .
8. Neuropharmacology
- Application Summary: Atomoxetine has been shown to bind to the serotonin transporter (SERT), and block the N-methyl-d-aspartate (NMDA) receptor, indicating a role for the glutamatergic system in the pathophysiology of ADHD .
- Methods of Application: This is typically studied using positron emission tomography (PET) imaging studies in rhesus monkeys .
- Results: These findings suggest that Atomoxetine may have potential applications in the treatment of conditions related to the serotonin and glutamatergic systems .
Safety And Hazards
Atomoxetine has several side effects. Common ones may include nausea, vomiting, upset stomach, constipation, dry mouth, loss of appetite, mood changes, feeling tired, dizziness, urination problems, or impotence1. Serious side effects may include signs of heart problems, signs of psychosis, liver problems, painful or difficult urination, or prolonged erection1. It is also important to note that Atomoxetine can affect children’s growth1.
将来の方向性
Atomoxetine is an effective treatment for the core ADHD symptoms and improves functional outcomes and quality of life in various pediatric populations. However, responses to Atomoxetine may be gradual and often build over time6. Therefore, it is important for clinicians to set appropriate expectations for the patient and their family regarding the likelihood of a gradual response6.
特性
CAS番号 |
873310-31-7 |
|---|---|
製品名 |
p-Methyl Atomoxetine Hydrochloride |
分子式 |
C₁₇H₂₂ClNO |
分子量 |
291.82 |
同義語 |
N-Methyl-γ-(4-methylphenoxy)benzenepropanamine Hydrochloride; Atomoxetine Related Compound C Hydrochloride; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



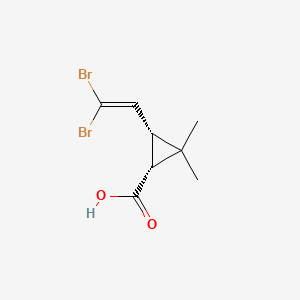
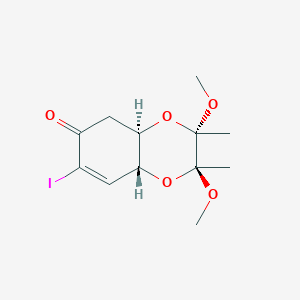
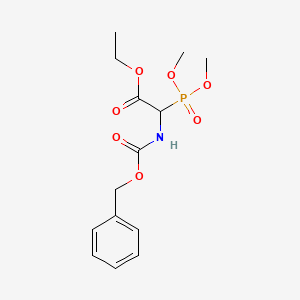
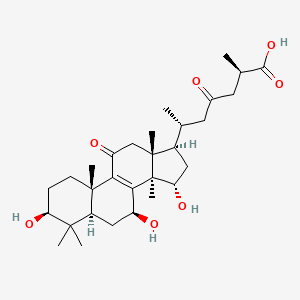
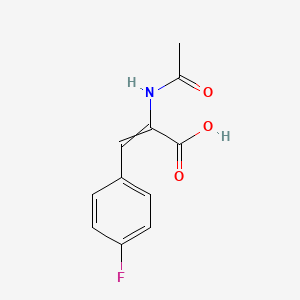
![4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid](/img/structure/B1141891.png)
![(2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1141893.png)
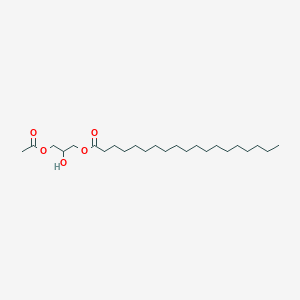
![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)